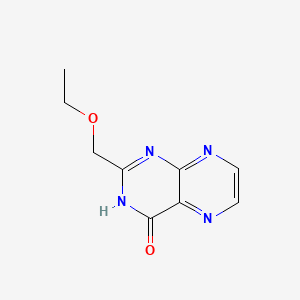

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Description

4(3H)-Pteridinone derivatives are heterocyclic compounds characterized by a bicyclic pteridine core with a ketone group at position 2. The compound 4(3H)-Pteridinone, 2-(ethoxymethyl)- features an ethoxymethyl substituent at position 2, which distinguishes it from other derivatives.

Properties

CAS No. |

133914-85-9 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(ethoxymethyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |

InChI Key |

SFWVULIFVPNTOF-UHFFFAOYSA-N |

SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

Canonical SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

Other CAS No. |

133914-85-9 |

Synonyms |

LCB 2183 LCB-2183 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LCB-2183 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of LCB-2183 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

LCB-2183 undergoes various chemical reactions, including:

Oxidation: LCB-2183 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in LCB-2183.

Substitution: LCB-2183 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LCB-2183 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Anti-Allergic Properties

Research indicates that derivatives of 4(3H)-pteridinone exhibit significant anti-allergic effects. The compound has been shown to antagonize the effects of platelet-activating factor (PAF), which is involved in bronchoconstriction. In studies, the median effective dose (ED50) for bronchospasm induced by PAF was determined to be as low as 0.068 mg/kg when administered intravenously in animal models .

The compound's effectiveness is supported by its long duration of action and low toxicity profile, with median lethal doses exceeding 2,000 mg/kg in rodent studies . The following table summarizes the ED50 values for various formulations:

| Compound | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Example 1 | Intravenous | 0.068 |

| Example 3 | Intraperitoneal | 14 |

| Example 4 | Oral | 25 |

Inhibition of Polo-Like Kinases (PLKs)

Another promising application of 4(3H)-pteridinone derivatives is their role as inhibitors of polo-like kinases, specifically PLK2. These kinases are implicated in various cellular processes, including cell division and proliferation. Inhibitors targeting PLK2 have potential therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where the formation of Lewy bodies is a key pathological feature .

The development of selective PLK2 inhibitors from this compound class may offer new avenues for treating cancers and neurodegenerative disorders. The specificity for PLK2 over other kinases enhances their therapeutic potential while minimizing side effects associated with less selective compounds .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of pteridinone derivatives. These compounds can act as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which play crucial roles in the immune response. The ethoxymethyl group at the C-2 position has been identified as a significant factor influencing TLR activity, with modifications to this group affecting the compound's efficacy as an immune modulator .

Case Studies

Several studies have documented the synthesis and biological evaluation of pteridinone derivatives:

- A study published in Pharmaceutical Research evaluated various derivatives for their anti-inflammatory and immunomodulatory activities. The results indicated that certain modifications to the pteridinone structure significantly enhanced their biological activity .

- Another research effort focused on the synthesis of pteridinone analogs that demonstrated potent inhibition of TLR-mediated responses, suggesting their utility in developing new immunotherapeutic agents .

Mechanism of Action

LCB-2183 exerts its effects by binding to histamine receptors, specifically inhibiting their activity. This antagonistic action prevents histamine from binding to its receptors, thereby reducing histamine-induced inflammatory responses and airway hyperreactivity. The molecular targets include histamine receptors on immune cells and airway smooth muscle cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The ethoxymethyl substituent at position 2 differentiates this compound from other pteridinone derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4(3H)-Pteridinone Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: Ethoxymethyl groups (e.g., in 2-(ethoxymethyl)-) likely increase logP compared to polar substituents like amino (-NH₂) but remain less hydrophobic than aryl groups (e.g., diphenyl or halogenated phenyl) .

Biological Activity: Amino-substituted derivatives (e.g., 2-amino-6,7-diphenyl-) show antitumor activity against HeLa cells (IC₅₀ ~66 μM), attributed to interactions with DNA or enzyme targets . Fused heterocycles (e.g., benzodiazepine-pteridinone hybrids) demonstrate enhanced bioactivity, as seen in Batracyclin analogs .

Synthetic Accessibility: Ethoxymethyl groups can be introduced via alkylation or etherification reactions, as exemplified in the synthesis of 2-(ethoxymethyl)-3,5-diethoxybenzyl acetate (a structurally related compound) . Hydrolysis of acetamido derivatives (e.g., 2-acetamido-3,6,7-trimethyl-4(3H)-pteridinone) yields amino analogs, highlighting the reactivity of the pteridinone core .

Biological Activity

4(3H)-Pteridinone, 2-(ethoxymethyl)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pteridine ring system, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10N4O2

- CAS Number : 133914-85-9

- SMILES Notation : CCOCC1=NC2=NC=CN=C2C(=O)N1

The compound features an ethoxymethyl group at the C-2 position of the pteridinone ring, which can influence its pharmacological properties.

Research indicates that compounds similar to 4(3H)-pteridinone exhibit a variety of biological activities through different mechanisms:

- Antiviral Activity : Compounds with pteridine structures have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.

- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Anti-inflammatory Effects : Pteridinones have been associated with reduced inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activities

The following table summarizes the various biological activities attributed to 4(3H)-pteridinone and similar compounds:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of pteridinone exhibited significant antiviral activity against specific viruses by enhancing the host's immune response. The ethoxymethyl group was found to be crucial for this activity, as it influenced the compound's interaction with viral proteins.

Case Study 2: Anticancer Properties

In vitro studies showed that 4(3H)-pteridinone could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for development as an anticancer therapeutic agent.

Case Study 3: Anti-inflammatory Effects

Research indicated that compounds similar to 4(3H)-pteridinone could significantly reduce inflammation in animal models. The study highlighted its ability to lower levels of TNF-α and IL-6, which are key players in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.